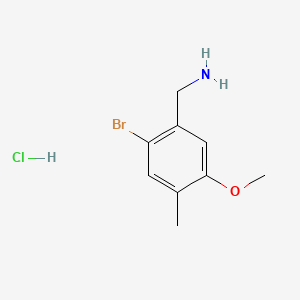
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.
Amination: The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) for reduction.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)methanamine hydrochloride
- 1-(2-Bromo-5-methylphenyl)methanamine hydrochloride
- 1-(2-Chloro-5-methoxy-4-methylphenyl)methanamine hydrochloride
Comparison: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is unique due to the specific arrangement of the bromine, methoxy, and methyl groups on the benzene ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets, making it distinct from other analogs.
Properties
Molecular Formula |
C9H13BrClNO |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
(2-bromo-5-methoxy-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-3-8(10)7(5-11)4-9(6)12-2;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
KDDTWJRZSCIZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















